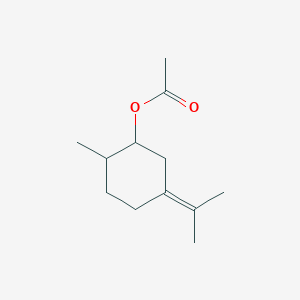

2-Methyl-5-(1-methylethylidene)cyclohexyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

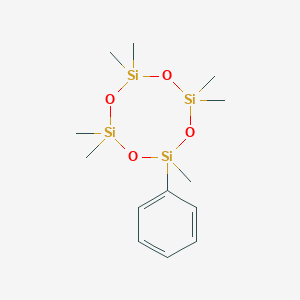

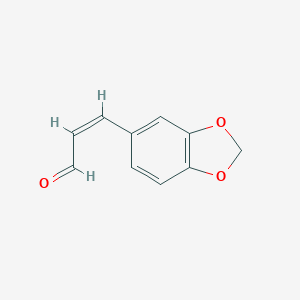

2-Methyl-5-(1-methylethylidene)cyclohexyl acetate, also known as Methyl dihydrojasmonate (MDJ), is a synthetic fragrance compound widely used in the perfume industry. It is a colorless liquid with a floral scent that resembles jasmine. MDJ has also been found to have various biological activities, making it a topic of interest in scientific research.

Mecanismo De Acción

The mechanism of action of MDJ is not fully understood, but it is believed to act through the modulation of various signaling pathways. MDJ has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. MDJ has also been shown to modulate the levels of various neurotransmitters, including serotonin and dopamine, which may contribute to its anxiolytic and sedative effects.

Efectos Bioquímicos Y Fisiológicos

MDJ has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. MDJ has also been shown to reduce oxidative stress and increase the levels of various antioxidant enzymes. In addition, MDJ has been shown to reduce anxiety and improve sleep quality in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MDJ has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a well-defined structure, which makes it a useful tool for the study of various biological processes. However, there are also limitations to the use of MDJ in lab experiments. Its effects may vary depending on the dose and the route of administration. In addition, its effects may differ between animal models and humans.

Direcciones Futuras

For the study of MDJ include the development of new drugs, the study of its effects in humans, and the elucidation of its mechanism of action.

Métodos De Síntesis

MDJ can be synthesized by the reaction of 2-methyl-5-cyclohexyl-1,3-dioxane with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields MDJ as the major product with a yield of around 70%.

Aplicaciones Científicas De Investigación

MDJ has been found to have various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have anxiolytic and sedative effects in animal models. MDJ has been used in the development of new drugs and as a research tool in the study of various biological processes.

Propiedades

Número CAS |

13461-20-6 |

|---|---|

Nombre del producto |

2-Methyl-5-(1-methylethylidene)cyclohexyl acetate |

Fórmula molecular |

C12H20O2 |

Peso molecular |

196.29 g/mol |

Nombre IUPAC |

(2-methyl-5-propan-2-ylidenecyclohexyl) acetate |

InChI |

InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,12H,5-7H2,1-4H3 |

Clave InChI |

FWULGWOARCUKCG-UHFFFAOYSA-N |

SMILES |

CC1CCC(=C(C)C)CC1OC(=O)C |

SMILES canónico |

CC1CCC(=C(C)C)CC1OC(=O)C |

Otros números CAS |

13461-20-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.